2,6-Dimethylpyridin-1-ium tetrafluoroborate
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Overview
Description
2,6-Dimethylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C₇H₁₀BF₄N. It is a pyridinium salt where the pyridine ring is substituted with two methyl groups at the 2 and 6 positions, and it is paired with a tetrafluoroborate anion. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dimethylpyridine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,6-Dimethylpyridine+HBF4→2,6-Dimethylpyridin-1-ium tetrafluoroborate
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2,6-Dimethylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. These interactions are mediated by the pyridinium ring and the tetrafluoroborate anion, which influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpyridin-1-ium tetrafluoroborate
- 3,5-Dimethylpyridin-1-ium tetrafluoroborate
- 2,6-Dimethylpyridine
Uniqueness
2,6-Dimethylpyridin-1-ium tetrafluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Compared to other similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C7H10BF4N |
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Molecular Weight |
194.97 g/mol |
IUPAC Name |
2,6-dimethylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H9N.BF4/c1-6-4-3-5-7(2)8-6;2-1(3,4)5/h3-5H,1-2H3;/q;-1/p+1 |
InChI Key |
WIBHFFFRFYCAEZ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=[NH+]C(=CC=C1)C |
Origin of Product |
United States |
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